molecular formula C10H9N3O4 B14167407 2-(Benzotriazol-1-yl)butanedioic acid CAS No. 64598-03-4

2-(Benzotriazol-1-yl)butanedioic acid

Katalognummer: B14167407
CAS-Nummer: 64598-03-4
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: JNXJYDMXAJDPRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzotriazol-1-yl)butanedioic acid is an organic compound with the molecular formula C10H9N3O4. It is characterized by the presence of a benzotriazole moiety attached to a butanedioic acid backbone. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzotriazol-1-yl)butanedioic acid typically involves the reaction of benzotriazole with butanedioic acid derivatives under specific conditions. One common method is the condensation reaction between benzotriazole and maleic anhydride, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the benzotriazole-butanedioic acid linkage .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzotriazol-1-yl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Wirkmechanismus

The mechanism of action of 2-(Benzotriazol-1-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Benzotriazol-1-yl)acetonitrile
  • 2-(Benzotriazol-1-yl)propanoic acid
  • 2-(Benzotriazol-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(Benzotriazol-1-yl)butanedioic acid is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use .

Eigenschaften

CAS-Nummer

64598-03-4

Molekularformel

C10H9N3O4

Molekulargewicht

235.20 g/mol

IUPAC-Name

2-(benzotriazol-1-yl)butanedioic acid

InChI

InChI=1S/C10H9N3O4/c14-9(15)5-8(10(16)17)13-7-4-2-1-3-6(7)11-12-13/h1-4,8H,5H2,(H,14,15)(H,16,17)

InChI-Schlüssel

JNXJYDMXAJDPRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.